molecular formula C18H17N7O4S2 B2671742 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 863003-73-0

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2671742
CAS RN: 863003-73-0
M. Wt: 459.5
InChI Key: VDDIQJFLPNVOIJ-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H17N7O4S2 and its molecular weight is 459.5. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Insecticidal Assessment : This compound served as a precursor for synthesizing various heterocycles like pyrrole, pyridine, coumarin, and more, which were then tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. The study underscores the potential of utilizing such compounds in developing insecticidal solutions (Fadda et al., 2017).

  • Anti-Inflammatory and Analgesic Agents : Novel derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities, with some showing high inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory effects. This indicates the compound's utility in medicinal chemistry for designing new therapeutic agents (Abu‐Hashem et al., 2020).

  • Antimicrobial Activity : The reactivity of related heterocyclic systems has been explored, leading to the synthesis of new compounds with promising antimicrobial activity against pathogens like Staphylococcus aureus. Such studies highlight the compound's application in developing new antimicrobial agents (Sirakanyan et al., 2015).

  • Antitumor and Antioxidant Agents : Derivatives of thienopyrimidines, synthesized using related methods, demonstrated significant inhibition of Hep-G2 cell growth, suggesting the potential for developing specific antitumor agents. This research expands the compound's application to cancer therapy (Aly et al., 2010).

  • Glutaminase Inhibitors : Research into analogs of this compound for their potential as glutaminase inhibitors indicates its application in cancer treatment. Specific analogs showed similar potency to known inhibitors and successfully attenuated the growth of lymphoma cells in vitro and in vivo (Shukla et al., 2012).

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O4S2/c1-4-11-22-23-17(31-11)19-10(26)8-30-15-12-14(24(2)18(28)25(3)16(12)27)20-13(21-15)9-6-5-7-29-9/h5-7H,4,8H2,1-3H3,(H,19,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDIQJFLPNVOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

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